salvinicin A

Description

Structure

3D Structure

Properties

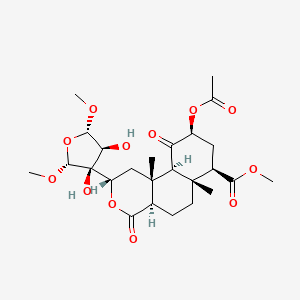

Molecular Formula |

C25H36O12 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-[(2R,3S,4S,5S)-3,4-dihydroxy-2,5-dimethoxyoxolan-3-yl]-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1 |

InChI Key |

QEBAQEQKIKWXTO-QYGCUGILSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)[C@]4([C@@H]([C@H](O[C@H]4OC)OC)O)O)C)C(=O)OC |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC |

Synonyms |

salvinicin A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Salvinicin a

Identification of Salvia divinorum as the Primary Natural Source

Salvia divinorum, a perennial herb belonging to the Lamiaceae (mint) family, has been identified as the primary natural source of salvinicin A. mdpi.comresearchgate.netnih.gov This plant is known for its production of a group of natural chemical compounds classified as diterpenoid furanolactones, including the salvinorins, salvidivins, and salvinicins. wikipedia.orgnih.gov this compound is one of the neoclerodane diterpenes isolated from the dried leaves of Salvia divinorum. nih.gov

Methodologies for Extraction and Purification of this compound from Plant Material

The extraction and purification of chemical compounds from plant material typically involve several steps to isolate the desired constituents from the complex plant matrix. While specific detailed methodologies for the extraction and purification solely of this compound are not extensively detailed in the provided search results, general approaches for isolating neoclerodane diterpenes from Salvia divinorum have been reported. These methods often involve obtaining dried plant material, followed by extraction using organic solvents. nih.goviomcworld.com Subsequent purification steps are necessary to separate individual compounds like this compound from other extracted substances. Spectroscopic techniques, including 1H and 13C NMR, NOESY, HMQC, and HMBC, are utilized for the structural elucidation and confirmation of isolated compounds. nih.gov Single crystal X-ray crystallographic analysis can also be employed to determine the absolute stereochemistry of these compounds. nih.gov

General methods for the extraction and purification of natural products from plant sources often include techniques such as solvent extraction, followed by various chromatographic methods like column chromatography, high-performance liquid chromatography (HPLC), or other separation techniques to isolate specific compounds based on their chemical properties. nih.govpromega.eshudsonlabautomation.comsigmaaldrich.com The choice of method can depend on factors such as the desired yield, purity, and the specific characteristics of the target compound. promega.eslunanano.com

Co-occurrence with Other Neoclerodane Diterpenes (e.g., Salvinorin A, Salvinicin B, Salvidivins)

This compound co-occurs in Salvia divinorum with a variety of other neoclerodane diterpenes. wikipedia.orgnih.govwikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net Among these are other salvinicins, such as salvinicin B. nih.govnih.govresearchgate.net The plant is also known to contain salvinorins, including the well-known salvinorin A, as well as salvinorin B, C, D, E, F, G, H, I, and J (in two configurations). wikipedia.orgnih.govresearchgate.netresearchgate.net Additionally, salvidivins (salvidivin A, B, C, and D) and divinatorins (divinatorins A-F) have been identified in Salvia divinorum. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov

While many of these co-occurring compounds share structural similarities as neoclerodane diterpenes, their biological activities can differ. For instance, salvinorin A is recognized as the main psychoactive compound in the plant, acting as a potent and selective kappa opioid receptor agonist. mdpi.comnih.govnih.goviomcworld.comwikipedia.orgnih.gov Research indicates that this compound is a partial agonist of the κ-opioid receptor, while salvinicin B has been reported as an antagonist of the μ-opioid receptor. acs.org Salvidivin A has been identified as an antagonist of the κ-opioid receptor. acs.org This highlights the diverse pharmacological profiles within the suite of neoclerodane diterpenes found in Salvia divinorum.

Geographical and Ethnobotanical Context of Salvia divinorum

Salvia divinorum is endemic to the highlands of Oaxaca, Mexico, specifically within the isolated Sierra Mazateca. researchgate.netwikipedia.orgmyspecies.infobritannica.comcyjack.com Its native habitat is the cloud forest, where it thrives in shady, moist locations. wikipedia.orgmyspecies.info The plant grows to over a meter in height and is characterized by hollow square stems, large leaves, and occasional white flowers with violet calyxes. wikipedia.orgmyspecies.infobritannica.com

Ethnobotanically, Salvia divinorum has a long history of traditional use by the Mazatec people of Oaxaca. researchgate.netwikipedia.orgbritannica.comcyjack.com It is primarily used in shamanic visions for curing or divination purposes. wikipedia.orgmyspecies.infobritannica.com Mazatec shamans traditionally utilize freshly harvested leaves in their rituals, viewing the plant as an incarnation of the Virgin Mary. wikipedia.orgmyspecies.info Ritual use often involves being in a quiet setting after ingesting the leaves, as it is believed that the plant "speaks with a quiet voice." wikipedia.org Besides its ritualistic use, Salvia divinorum is also employed in smaller quantities in traditional medicine to treat various ailments, including diarrhea, anemia, headaches, rheumatism, and a condition known as panzón de borrego (swollen belly). researchgate.netnih.govwikipedia.org The history of the plant is not fully known, and its origin as a wild plant, a Mazatec cultigen, or a cultigen introduced by another indigenous group remains a subject of speculation among botanists. wikipedia.org The plant rarely produces viable seed and is primarily reproduced vegetatively from cuttings. wikipedia.orgmyspecies.infobritannica.com

Structural Characterization and Elucidation of Salvinicin a

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were crucial in determining the planar structure of salvinicin A. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, played a significant role in the structural elucidation of this compound. nih.govnih.govresearchgate.net Analysis of the ¹H and ¹³C NMR spectra provided detailed information about the hydrogen and carbon frameworks of the molecule. nih.gov Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish connectivity between atoms and determine the relative positions of different functional groups. nih.govnih.govresearchgate.net For instance, the ¹H NMR spectrum of this compound showed the absence of furanoid protons and the presence of additional methoxyl and oxymethine proton signals compared to salvinorin A. nih.gov The ¹³C NMR spectrum revealed resonances characteristic of dioxygenated carbons. nih.gov HMQC analysis helped correlate these carbon signals with their attached protons. nih.gov

Mass Spectrometry (MS)

Mass spectrometry, specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was used to determine the molecular formula of this compound. nih.gov HRESIMS provided a pseudomolecular ion peak at m/z 551.2080 ([M+Na]⁺), which is consistent with a molecular formula of C₂₅H₃₆O₁₂. nih.gov This technique is valuable for providing the mass-to-charge ratio of ions, which can be used to infer the elemental composition of a compound. nih.govnih.gov

Stereochemical Assignment through X-ray Crystallography

The absolute stereochemistry of this compound was assigned through single-crystal X-ray crystallographic analysis. nih.govnih.govresearchgate.netresearchgate.netiucr.org This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions and the arrangement of atoms in space. wikipedia.org The X-ray crystallographic analysis of this compound, and in some studies, a derivative of salvinorin B, was instrumental in unambiguously establishing the stereochemical configuration of the molecule. nih.govnih.govresearchgate.netresearchgate.net This was particularly significant as it was reported as the first X-ray crystallographic structure of this type of reduced furan (B31954) ring system. nih.gov

Unique Structural Features and Chemical Scaffolds of this compound as a Neoclerodane Diterpene

This compound is classified as a neoclerodane diterpene. nih.govnih.govnih.govthieme-connect.com Diterpenes are a class of natural products composed of four isoprene (B109036) units. researchgate.netrsc.org The neoclerodane scaffold is a specific type of diterpene characterized by a trans-decalin ring system and a furan or modified furan ring. nih.govresearchgate.netwikipedia.org this compound possesses a unique structural feature: a 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran ring. nih.gov This highly oxygenated tetrahydrofuran (B95107) ring system is considered rare and had not been previously reported in compounds isolated from the Salvia genus before the characterization of salvinicins A and B. nih.gov The presence of this unique ring system, along with the neoclerodane framework, distinguishes this compound structurally. nih.gov

Comparative Structural Analysis with Related Salvinorins and Divinorins

This compound is structurally related to other diterpenes found in Salvia divinorum, including salvinorins and divinorins. nih.govresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netthieme-connect.com While salvinorin A, the main psychoactive compound in the plant, features a furan ring, this compound contains a tetrahydrofuran ring. nih.govacs.org This difference in the oxygenation and saturation of the furan moiety represents a key structural variation among these classes of compounds. acs.org Salvinorins, such as salvinorin A and salvinorin B, and divinatorins typically have a furan or dihydrofuran ring, whereas salvinicins have a tetrahydrofuran ring. acs.org Comparative analysis of their NMR spectra and other spectroscopic data helped in identifying the structural similarities in the trans-decalin portion and ring A substituents of this compound compared to salvinorin A. nih.gov These structural comparisons are essential for understanding the diversity of diterpenes produced by Salvia divinorum and how subtle structural differences can influence their properties.

Chemical Synthesis and Derivatization of Salvinicin a and Analogues

Semisynthesis Strategies from Salvinorin A

Semisynthesis of salvinicin A primarily utilizes the structurally related and more abundant natural product, salvinorin A, as a starting material. Salvinorin A (SalA) is a neoclerodane diterpene isolated from Salvia divinorum acs.orgnih.govwikipedia.org. This compound (2) and salvinicin B (3) have been successfully semisynthesized from salvinorin A (1) acs.orgnih.govacs.org. This approach is valuable for generating larger quantities of salvinicins A and B for biological assessment acs.orgnih.gov.

A reported method for the semisynthesis of salvinicins A and B from salvinorin A involves the reaction of salvinorin A with bromine in a mixture of CH₂Cl₂ and MeOH at -30 °C, which yields 2,5-dimethoxydihydrofuran 4 in 93% yield as a presumed mixture of cis and trans isomers acs.orgnih.gov. Subsequent selective oxidation of the cis versus trans isomers of 4 with KMnO₄ in a mixture of THF and H₂O at -10 °C affords a mixture of this compound (2) and salvinicin B (3) acs.orgnih.gov.

This semisynthetic route demonstrates the feasibility of converting the furan (B31954) ring of salvinorin A into the dihydrofuran moiety found in this compound. It also highlights the importance of controlling the stereochemistry during the oxidation step to favor the formation of specific salvinicin isomers acs.orgnih.gov.

Total Synthesis Approaches to Salvinorin A and Relevance for this compound Scaffold Construction

Total synthesis of salvinorin A is a challenging endeavor due to its intricate neoclerodane framework, featuring multiple chiral centers and a dense, complex architecture researchgate.netgoogle.com. Successful total synthesis campaigns have been pursued, providing access to salvinorin A and enabling the generation of structural analogs researchgate.netgoogle.com. While these syntheses are primarily focused on salvinorin A, the methodologies developed are highly relevant for constructing the core neoclerodane scaffold present in this compound.

Early efforts towards the total synthesis of salvinorin A explored both linear and convergent methodologies researchgate.netcore.ac.uk. A convergent approach, not widely reported in the literature at one point, was considered valuable for the facile preparation of salvinorin A researchgate.netcore.ac.uk. Retrosynthetic analysis suggested the use of a C(3)-heterosubstituted furan as a starting material for a Diels-Alder approach to construct the ketone ring of salvinorin A researchgate.netcore.ac.uk.

Several total synthesis strategies for salvinorin A have been reported, each employing key synthetic methodologies to assemble the complex ring system and establish the correct stereochemistry wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.govpitt.eduacs.org. These approaches often involve the construction of the trans-decalin scaffold, the introduction of the furan or related moiety, and the establishment of the various functional groups and stereocenters researchgate.netorganic-chemistry.orgnih.govacs.org. The ability to synthesize the neoclerodane core and incorporate the furan/dihydrofuran system is directly applicable to the synthesis of this compound and its analogues.

Key Synthetic Methodologies and Reactions

Total synthesis routes to salvinorin A, relevant for this compound scaffold construction, have employed a variety of powerful synthetic transformations. Key methodologies include Diels-Alder reactions, which can be used to build cyclic systems, and reactions to establish quaternary centers, such as Tsuji allylation researchgate.netnih.govacs.org.

One total synthesis approach utilized an intramolecular Diels-Alder reaction to obtain the trans-decalin scaffold researchgate.netnih.gov. Another strategy involved two highly diastereoselective intramolecular Diels-Alder reactions researchgate.net. The construction of the furanyl lactone moiety has been achieved through late-stage stereoselective additions, such as the chiral ligand-assisted addition of a 3-titanium furan to an aldehyde/methyl ester researchgate.netnih.gov.

Other notable reactions include catalytic enantioselective ortho-ester alkylation, macrolactonization to form a twelve-membered ring, and transannular cyclization reactions, such as a bis-Michael cascade, to complete the carbocyclic skeleton organic-chemistry.orgacs.org. The functionalization of the scaffold often involves oxidation reactions and protecting group manipulations acs.org.

Stereoselective Synthesis Strategies

Achieving the correct stereochemistry is paramount in the synthesis of neoclerodane diterpenes like salvinorin A and this compound, given their multiple chiral centers wikipedia.orgresearchgate.netnih.gov. Stereoselective synthesis strategies are integral to all successful total synthesis campaigns.

Methods for controlling stereochemistry include the use of chiral starting materials, such as L-(+)-tartaric acid, to parlaystereochemistry into the target molecule researchgate.netnih.gov. Diastereoselective reactions, including intramolecular Diels-Alder reactions and conjugate reductions, are employed to set specific stereocenters researchgate.netacs.orgacs.org. Chiral auxiliaries, such as optically pure ephedrine (B3423809) isomers attached to furan derivatives, have been explored for their application in the stereoselective synthesis of key rings researchgate.netcore.ac.ukpsu.edu. Chiral ligand-assisted additions have also been utilized to establish stereochemistry at crucial positions researchgate.netnih.gov.

Controlling the stereochemical outcome of reactions, particularly in the formation of cyclic systems and the introduction of substituents, is critical for accessing the desired diastereomer of the neoclerodane scaffold researchgate.netnih.govacs.org.

Design and Synthesis of Salvinicin Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of salvinicin analogues are crucial for understanding the structural features required for activity at opioid receptors and for developing novel ligands with potentially improved properties nih.govresearchgate.netnih.govnih.gov. SAR studies systematically explore the impact of structural modifications on biological activity nih.govrsc.org.

Numerous salvinorin A analogues have been synthesized, with a significant focus on modifications to the C-2 position and the furan ring researchgate.netnih.gov. While this compound itself is a natural product with a dihydrofuran ring, the synthesis of various analogues, including those with altered furan or dihydrofuran moieties and modifications to the neoclerodane scaffold, provides valuable insights into the structural requirements for opioid receptor binding and activity nih.govresearchgate.netnih.govnih.govcedarville.edu.

Generally, modifications to the furan ring of salvinorin A have often resulted in neoclerodanes with reduced efficacy at opioid receptors researchgate.net. However, specific alterations, such as the reduction of the furan to a dihydrofuran (as in this compound) or a tetrahydrofuran (B95107), have yielded compounds that retain affinity for opioid receptors researchgate.netcedarville.edu.

Modifications at Specific Positions of the Neoclerodane Scaffold (e.g., C-1, C-2, C-4)

Modifications at various positions of the neoclerodane scaffold of this compound and its parent compound, salvinorin A, have been explored to understand their impact on opioid receptor activity.

The C-2 position of salvinorin A has been a primary site for modification, with a large number of analogues synthesized at this site researchgate.netnih.gov. While hydrolysis of the C-2 acetoxy group (yielding salvinorin B) significantly reduces activity, other modifications at this position can result in compounds with high kappa-opioid receptor (KOR) binding affinity frontiersin.org.

Modifications at the C-4 position present synthetic challenges, as selective hydrolysis of the methyl ester at this position can lead to C-8 epimerization frontiersin.org. Structural modifications at C-4 have often been associated with a reduction in KOR binding affinity nih.govfrontiersin.orgmdpi.com.

Modifications at the C-1 position have also been investigated. For example, reduction of the ketone at C-1 in salvinorin A has yielded compounds that retain considerable KOR agonist activity, whereas the C-1 alcohol and acetoxy compounds showed no significant activity nih.gov.

Studies involving modifications at positions like C-1, C-2, and C-4 contribute to a broader understanding of how the neoclerodane core interacts with opioid receptors nih.govmdpi.com.

Alterations of the Furan/Dihydrofuran Ring Moiety

Alterations to the furan ring in salvinorin A and the dihydrofuran ring in this compound are significant areas of SAR studies. The furan moiety at C-12 of salvinorin A is thought to be located in a congested part of the KOR binding pocket researchgate.netnih.gov.

Chemical transformations of salvinorin A have been developed to selectively modify the furan ring. These include the reduction of the furan to a dihydrofuran (as seen in the semisynthesis of this compound) or a tetrahydrofuran acs.orgnih.govresearchgate.netcedarville.edu. The furan ring can also be selectively removed or halogenated acs.orgnih.gov. For instance, treatment of salvinorin A with NaIO₄ and catalytic RuCl₃ can lead to the selective removal of the furan ring, yielding a carboxylic acid acs.orgnih.gov. Halogenation of the furan ring, such as bromination with N-bromosuccinimide, has also been reported nih.gov.

While some modifications to the furan ring have led to reduced activity, the presence and nature of this ring system are important for opioid receptor interaction researchgate.net. The variations in the furan moiety among salvinorins (furan in salvinorin A, dihydrofuran in this compound, and tetrahydrofuran in salvinicin) highlight the influence of this part of the molecule on receptor activity and selectivity researchgate.netacs.orgacs.org.

The synthesis of analogues with altered furan or dihydrofuran rings, including those with different substituents or degrees of saturation, provides critical data for delineating the role of this moiety in the binding and activation of opioid receptors researchgate.netcedarville.edunih.gov.

Stereochemical Control in Analogue Synthesis

The synthesis of this compound analogues necessitates precise stereochemical control to ensure the correct relative and absolute configurations of the multiple chiral centers present in the neoclerodane scaffold. Salvinorin A itself possesses seven chiral centers, making its synthesis and the synthesis of its analogues stereochemically challenging. nih.govresearchgate.net

Studies on furan-modified analogues of salvinorin A have highlighted the importance of stereochemistry, particularly concerning the dimethoxy groups of the tetrahydrofuran ring, for selective activity at opioid receptors. cedarville.edu For instance, this compound (2a) and salvinicin B (3a) exhibit different activities at kappa and mu opioid receptors, respectively, underscoring the impact of stereochemical differences on pharmacological profiles. cedarville.edu

In the synthesis of certain salvinicin analogues, such as those with modifications at the C-15 and C-16 positions, NOESY correlations have been employed to determine the relative stereochemistry. cedarville.edu The presence or absence of specific cross-peaks between protons (e.g., H15 and H16, CH3O-15 and H16) provides crucial data for assigning the stereochemical configuration. cedarville.edu

Stereoselective synthetic methods are crucial for constructing the complex ring systems and introducing functionalities with defined configurations. Approaches in organic synthesis for achieving stereochemical control include utilizing chiral starting materials (chiral pool), resolution of enantiomers, employing chiral auxiliaries for substrate control, and enantioselective synthesis using chiral reagents or catalysts (reagent control). ethz.ch While general principles of stereoselective synthesis apply to neoclerodane diterpenes, specific strategies are developed to address the unique structural features of this compound and its analogues. researchgate.netresearchgate.net

Development of Novel Synthetic Methodologies for Neoclerodane Diterpenes

The unique and complex structure of neoclerodane diterpenes like salvinorin A and this compound has driven the development of novel synthetic methodologies. nih.govresearchgate.net Several total synthesis approaches to salvinorin A have been reported, detailing various strategies for constructing the intricate ring system and incorporating the necessary functional groups with the correct stereochemistry. nih.govresearchgate.net

Beyond total synthesis, significant research has focused on semi-synthetic methods to modify the salvinorin A scaffold, allowing for the generation of a diverse range of analogues. nih.govresearchgate.net Modifications have primarily targeted the acetate (B1210297) group at C-2, the furan ring, the C-1 ketone, the C-4 methyl ester, and the C-17 lactone. nih.govresearchgate.net

The semisynthesis of salvinicins A and B from salvinorin A has been reported, demonstrating the feasibility of accessing these specific congeners through chemical transformations of the parent compound. acs.orgnih.gov These studies involve investigating various chemical reactions to selectively modify the salvinorin A structure. acs.orgnih.gov

Novel synthetic methodologies for neoclerodane diterpenes often involve key transformations such as intramolecular Diels-Alder reactions, which can be highly diastereoselective and are utilized in the construction of the core carbocyclic framework. researchgate.net Other reported methods include three-component tandem sequences and oxidative decarboxylation reactions. researchgate.net Chelation-controlled diastereoselective reduction has been employed to control the configuration at specific chiral centers, such as C-12. researchgate.net

Efforts to develop more efficient and flexible synthetic routes are ongoing. While linear synthetic methodologies have been followed for salvinorin A and other clerodane diterpenoids, the development of a convergent approach for neoclerodane natural products is considered valuable for the facile preparation of compounds like salvinorin A and its analogues. researchgate.net Such convergent strategies would involve bringing together complex building blocks at later stages of the synthesis, requiring each block to be enantiomerically pure with the correct absolute configuration. ethz.chresearchgate.net

Specific reactions explored in the context of neoclerodane synthesis include Diels-Alder reactions of furans with dienophiles to construct key rings, followed by subsequent transformations. researchgate.netresearchgate.net The use of non-racemic 3-furylamines derived from chiral sources like ephedrine has been investigated for achieving stereoselective synthesis of specific rings, such as the ketone ring of salvinorin A. researchgate.netresearchgate.net

Biological Activities and Preclinical Mechanisms of Action of Salvinicin a

Opioid Receptor Activity Profile

Salvinicin A has demonstrated activity at opioid receptors, a class of G protein-coupled receptors (GPCRs) involved in modulating pain, mood, and other physiological processes. mdpi.comopenaccessjournals.comwikipedia.org

Kappa-Opioid Receptor (KOR) Partial Agonism

Research indicates that this compound acts as a partial agonist at the kappa-opioid receptor (KOR). researchgate.netcedarville.edunih.govacs.org This means it can activate the receptor but may not produce the same maximal response as a full agonist. Studies utilizing assays such as the [35S]GTPγS binding assay have provided evidence for this partial agonism. nih.govd-nb.info For instance, this compound exhibited partial κ agonist activity with an EC50 value of 4.1 ± 0.6 μM and an Emax of 80% relative to the reference full agonist (-)-U50,488H in a [35S]GTPγS binding assay. nih.gov

Comparative Analysis with Salvinorin A (KOR Agonist) and Salvidivin A (KOR Antagonist)

This compound's activity at the KOR contrasts with that of other related compounds found in Salvia divinorum. Salvinorin A is known to be a potent and selective full agonist at the KOR, responsible for the plant's prominent psychoactive effects. researchgate.netcedarville.edunih.govmdpi.comwikipedia.orgresearchgate.net In contrast, salvidivin A has been identified as a KOR antagonist. researchgate.netcedarville.eduacs.orgacs.org This difference in activity profiles among structurally related neoclerodane diterpenes highlights the importance of subtle structural variations in determining their pharmacological effects at the KOR. researchgate.netcedarville.edu

| Compound | KOR Activity Profile |

| This compound | Partial Agonist |

| Salvinorin A | Full Agonist |

| Salvidivin A | Antagonist |

Evaluation of Activity at Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR)

Studies have also evaluated the activity of this compound at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). While salvinorin A shows high selectivity for the KOR with negligible activity at MOR and DOR, the activity profile of this compound differs. mdpi.comresearchgate.net Some research suggests that this compound may have some activity at the mu receptor, though this is less characterized than its KOR activity. nih.govd-nb.info For example, initial screening at 10 μM indicated this compound showed activity at kappa and mu receptors. nih.gov Further work specifically on salvinicin B, another congener, indicated mu opioid antagonist activity, suggesting that structural differences between this compound and B influence their selectivity for MOR. cedarville.edunih.govacs.org Compared to salvinorin A, which is highly selective for KOR, modifications present in this compound appear to reduce binding affinity and selectivity across opioid receptor subtypes. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action (Preclinical Studies)

Preclinical studies have begun to explore the molecular and cellular mechanisms underlying this compound's interaction with opioid receptors. cedarville.edu

Receptor Binding Affinity and Selectivity Studies

Receptor binding studies are crucial for understanding how tightly a compound binds to a receptor and its selectivity among different receptor subtypes. openaccessjournals.com While salvinorin A exhibits high binding affinity and selectivity for the KOR (Ki = 1.9-2.4 nM), the binding affinity of this compound for the KOR is considerably lower (Ki = 390 nM). cedarville.eduresearchgate.netnih.gov This lower affinity is associated with the structural differences compared to salvinorin A, particularly in the furan (B31954) ring moiety which is a tetrahydrofuran (B95107) ring in this compound. researchgate.netcedarville.edu Modifications that confer partial agonist or antagonist activity on salvinorin derivatives often lead to a reduction in binding affinity and selectivity. researchgate.net

| Compound | KOR Binding Affinity (Ki) | MOR Binding Affinity (Ki) | DOR Binding Affinity (Ki) |

| This compound | 390 nM nih.gov | Not precisely quantified, some activity indicated nih.gov | Negligible activity indicated for salvinorin A and related compounds mdpi.comresearchgate.netnih.gov |

| Salvinorin A | 1.9-2.4 nM cedarville.eduresearchgate.net | Negligible (>10,000 nM) cedarville.eduresearchgate.net | Negligible (>10,000 nM) cedarville.eduresearchgate.net |

| Salvidivin A | 440 nM (Ke) researchgate.netnih.gov | Not precisely quantified | Not precisely quantified |

G-Protein Coupling and Downstream Signaling Pathways

Opioid receptors, including the KOR, are GPCRs that exert their effects by coupling to intracellular G proteins, triggering downstream signaling cascades. wikipedia.orgmdpi.com The partial agonism of this compound at the KOR implies that it can induce G-protein coupling, albeit potentially to a lesser extent or with a different profile compared to a full agonist like salvinorin A. cedarville.edunih.gov The [35S]GTPγS binding assay is a common method used to assess G-protein coupling, as it measures the binding of a radiolabeled GTP analog to activated G proteins. nih.govd-nb.info The observed partial agonist activity of this compound in this assay indicates its ability to stimulate G-protein activation upon binding to the KOR. nih.gov Further research is needed to fully elucidate the specific G proteins and downstream signaling pathways activated by this compound and how they compare to those activated by full KOR agonists or antagonists. nih.govembopress.org

In Vitro Pharmacological Characterization Parameters (e.g., Emax, EC50, Ki values)

In vitro pharmacological studies have provided quantitative data on the potency and efficacy of this compound at opioid receptors. Re-evaluation of this compound's opioid receptor affinity demonstrated a significantly reduced affinity for KOPRs compared to salvinorin A. The reported Ki value for this compound at KOPRs was 390 nM, while salvinorin A showed a Ki of 1.9 nM. This compound exhibited negligible affinity for both MOP and δ-opioid (DOP) receptors, with Ki values greater than 10,000 nM.

Functional assays, such as the [³⁵S]GTPγS binding assay, have been employed to characterize the activity of this compound. In this assay, which measures G protein activation, this compound demonstrated partial agonist activity at the KOPR. The half-maximal effective concentration (EC₅₀) for this compound was determined to be 2350 nM, with a maximal effect (Emax) of 95% relative to the reference KOPR agonist U69,593. The EC₅₀ represents the concentration of a compound that produces 50% of its maximal effect, while Emax indicates the maximum response achievable with the compound.

The following table summarizes key in vitro pharmacological parameters reported for this compound:

| Receptor Target | Activity Type | Parameter | Value | Reference Compound (for Emax) |

| KOPR | Partial Agonist | Ki | 390 nM | N/A |

| MOPR | - | Ki | >10000 nM | N/A |

| DOPR | - | Ki | >10000 nM | N/A |

| KOPR | Partial Agonist | EC₅₀ | 2350 nM | U69,593 |

| KOPR | Partial Agonist | Emax | 95% | U69,593 |

Note: Ki values indicate binding affinity, while EC₅₀ and Emax values indicate functional potency and efficacy, respectively. Higher Ki values indicate lower binding affinity. Lower EC₅₀ values indicate higher functional potency.

Structure Activity Relationship Sar Studies of Salvinicin a and Analogues

Identification of Pharmacophores and Key Structural Motifs for Receptor Interaction

SAR studies have been crucial in identifying the essential pharmacophoric elements of the salvinicin A scaffold. A pharmacophore represents the key spatial arrangement of features necessary for a molecule to interact with its biological target. For this compound and its analogues, the core pharmacophore is understood to involve a precise orientation of hydrogen bond acceptors, hydrophobic regions, and shape constraints.

Key structural motifs essential for KOR interaction have been identified through extensive analog synthesis and biological evaluation. Research suggests that the C2-acetoxy group, the C4-methyl ester, and the furan (B31954) ring are critical components for high-affinity binding. nih.govnih.gov The rigid tricyclic core of the neoclerodane diterpene structure serves as a crucial scaffold, holding these key functional groups in the correct orientation for optimal interaction with the receptor's binding pocket. nih.gov

Molecular modeling and mutagenesis studies have further refined our understanding of these interactions at the atomic level. This compound is believed to bind within a less conserved region of the KOR, distinct from the binding site of classical morphinan (B1239233) opioids. nih.gov This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.gov Key residues in the KOR that have been identified as crucial for binding this compound and its analogs include tyrosines Y312 and Y313 in transmembrane helix 7, which form hydrogen bonds with the C2-carbonyl and C1-carbonyl groups, respectively. nih.gov Additionally, hydrophobic interactions with residues such as V118, I139, I294, and I316 contribute significantly to the stability of the ligand-receptor complex. nih.gov The furan ring, in particular, is thought to engage in hydrophobic contacts deep within the binding pocket. nih.gov

Impact of Functional Group Modifications on Opioid Receptor Affinity and Intrinsic Activity

Systematic modification of the functional groups on the this compound molecule has provided profound insights into their respective roles in receptor binding and activation.

The furan ring at the C-12 position is a critical determinant of KOR affinity and activity. nih.govnih.gov Early studies established that removal or significant alteration of this heterocyclic ring leads to a dramatic loss of binding affinity. nih.gov This suggests the furan ring is intimately involved in the binding event, likely through specific hydrophobic and shape-complementary interactions within a constrained portion of the KOR binding pocket. nih.gov

Derivatives with substitutions on the furan ring have been synthesized to probe this interaction further. Studies have shown that sterically small substituents at the C-16 position of the furan ring can be tolerated with little effect on affinity. researchgate.net However, larger or more sterically demanding substitutions generally lead to a decrease in potency, reinforcing the idea that the furan ring fits into a tightly confined space within the receptor. nih.gov Replacement of the furan ring with a dihydrofuran ring has also been explored, with varying effects on activity, indicating that the aromaticity and specific electronic properties of the furan are important for optimal interaction.

The substituent at the C-2 position is arguably one of the most extensively studied and critical pharmacophoric elements of the this compound scaffold. nih.govfrontiersin.org The naturally occurring acetoxy group at this position is vital for potent KOR agonism. frontiersin.org Hydrolysis of this ester to the corresponding alcohol, yielding salvinorin B, results in a near-complete loss of KOR activity, highlighting the essential nature of the C-2 substituent. frontiersin.org

This position has been a focal point for chemical modification to explore the steric and electronic requirements for receptor interaction. A wide array of ester, ether, amide, and carbamate (B1207046) analogues have been synthesized. Research has shown that the size, shape, and electronic nature of the C-2 substituent can modulate not only the affinity and potency at the KOR but also the functional selectivity (biased agonism) of the resulting compound. For instance, replacing the acetyl group with larger ester groups can lead to compounds with varying degrees of efficacy. nih.gov The introduction of certain aromatic or heteroaromatic moieties at the C-2 position has even been shown to shift the selectivity profile, with some analogues gaining affinity for the mu-opioid receptor (MOR). scispace.com

The following table summarizes the KOR binding affinity (Ki) for selected C-2 modified analogues of salvinorin A, a closely related compound, demonstrating the sensitivity of this position to modification.

| Compound | C-2 Substituent | KOR Ki (nM) |

| Salvinorin A | -OCOCH₃ | 1.0 - 4.0 |

| Salvinorin B | -OH | >10,000 |

| MOM Ether of Salvinorin B | -OCH₂OCH₃ | 0.60 |

| EOM Ether of Salvinorin B | -OCH₂OCH₂CH₃ | 0.32 |

Data compiled from multiple sources. frontiersin.org

While the C-2 and C-12 (furan) positions are paramount, modifications at other positions on the this compound scaffold also significantly impact its pharmacological profile.

C-4 Position : The methyl ester at the C-4 position is another key feature for KOR activity. nih.gov Alterations at this position, such as conversion to the corresponding carboxylic acid or reduction to an alcohol, generally lead to a substantial decrease or complete loss of binding affinity. nih.gov This suggests that the C-4 methyl ester is involved in a critical interaction within the receptor, possibly acting as a hydrogen bond acceptor or participating in important steric interactions. nih.gov

C-1 Position : Exploration of the C-1 position has shown that modifications here are generally detrimental to KOR affinity. This part of the molecule is believed to be in close proximity to the receptor, and alterations can disrupt the necessary binding conformation. nih.gov

C-12 and C-13/C-14 : As discussed, the furan ring at C-12 is crucial. Epimerization at C-12, which inverts the stereochemistry of the furan ring's attachment, has been shown to reduce efficacy in G-protein activation while potentially preserving arrestin recruitment, leading to functionally selective ligands. researchgate.net Modifications to the atoms within the furan ring itself (C-13, C-14, C-15, C-16) are also sensitive. For example, replacing the furan with other heterocycles often reduces affinity, underscoring the specific requirements of this sub-pocket. researchgate.net

Computational Approaches to SAR

Computational chemistry has become an indispensable tool for understanding the SAR of this compound and for guiding the rational design of new analogues. nih.gov These in silico methods complement experimental data by providing a three-dimensional perspective of ligand-receptor interactions.

Molecular docking simulations have been instrumental in proposing and refining the binding mode of this compound at the KOR. nih.gov These studies utilize the crystal structure of the receptor to predict the most favorable binding pose and interaction energy of a ligand. nih.gov Docking studies consistently show this compound binding in a deep pocket of the KOR, with its various functional groups making specific contacts with key amino acid residues. nih.gov

These computational models have successfully rationalized many of the experimentally observed SAR findings. For example, docking studies illustrate how the C-2 acetoxy group is positioned to form a critical hydrogen bond with tyrosine Y313. nih.gov They also show the furan ring nestled in a hydrophobic pocket, explaining why bulky substituents on the ring are not well-tolerated. nih.govnih.gov Furthermore, the models highlight the importance of the C-4 methyl ester's interaction with the extracellular loop 2 (ECL2) of the receptor. nih.gov By visualizing these interactions, researchers can predict how novel modifications might affect binding and can prioritize the synthesis of compounds with a higher probability of desired activity. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.org This technique allows researchers to understand the dynamic behavior of biological systems at an atomic level, providing insights that are not accessible through static experimental structures alone. In the context of this compound and its parent compound, Salvinorin A, MD simulations have been instrumental in elucidating the binding interactions with the kappa-opioid receptor (KOR).

In one comprehensive study, MD simulations were employed to determine and evaluate the binding mode of Salvinorin A to the active state of the KOR. mdpi.com These simulations confirmed a binding hypothesis derived from initial docking experiments. mdpi.com The simulations revealed that Salvinorin A binds above the traditional morphinan binding site, with its furan ring oriented toward the intracellular core of the receptor and the C2-acetoxy group pointing towards the extracellular loop 2 (ECL2). mdpi.com The stability of the compound within the binding pocket is maintained by a network of hydrogen bonds and hydrophobic contacts. mdpi.com Dynamic pharmacophore models generated from the MD simulations also helped to represent the interactions dynamically over the course of the simulation. mdpi.com Furthermore, these computational studies identified specific non-conserved residues within the receptor that are responsible for the high subtype selectivity of Salvinorin A for the KOR over other opioid receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their measured activity, such as binding affinity or functional potency. wikipedia.org The ultimate goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structure. wikipedia.org

The process of building a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, variable selection to identify the most relevant descriptors, construction of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. libretexts.org

While extensive Structure-Activity Relationship (SAR) studies have been conducted on this compound and its analogues, detailing how specific structural modifications affect activity, the development of specific QSAR models for this compound is not widely reported in scientific literature. mdpi.comresearchgate.net These SAR studies have been crucial in identifying key functional groups required for activity, such as the furan ring and the methyl ester. nih.govresearchgate.net However, the translation of this extensive SAR data into robust, predictive QSAR models for the neoclerodane scaffold remains an area for future research. The development of such models could significantly accelerate the design of new analogues with optimized properties. longdom.org

Development of Novel Opioid Receptor Probes from this compound and Related Neoclerodane Scaffolds

The unique non-nitrogenous neoclerodane scaffold of this compound and its parent compound, Salvinorin A, has served as a valuable template for the development of novel molecular probes to study opioid receptors. nih.gov By systematically modifying the core structure, researchers have created analogues with altered affinity, selectivity, and functional activity, including agonists, partial agonists, and antagonists for various opioid receptor subtypes. cedarville.edu

One area of focus has been the modification of the furan ring of the neoclerodane structure. This has led to the identification of the first neoclerodane diterpenes with kappa-opioid receptor (KOR) antagonist activity. cedarville.edu For instance, an oxadiazole analogue and salvidivin A, a photooxygenation product of Salvinorin A, were both identified as KOR antagonists. cedarville.edu This was a significant finding, as it demonstrated that the neoclerodane scaffold could be adapted to produce compounds that block, rather than activate, the receptor.

Another successful strategy has been the modification of the C2 position of the scaffold. These efforts led to the development of kurkinorin, a potent and selective µ-opioid receptor (MOR) agonist with an EC50 of 1.2 nM and over 8,000-fold selectivity for MOR over KOR. nih.gov Metadynamics simulations suggest that kurkinorin adopts energetically preferred binding modes that differ from other known ligands. nih.gov Further research into C-16 modifications of the furan ring has yielded analogues like 16-Ethynyl SalA and 16-Bromo SalA, which were designed to have improved pharmacokinetic profiles by decreasing the metabolism of the furan ring. nih.gov These compounds have shown a longer duration of antinociceptive effects compared to Salvinorin A. nih.gov

These examples highlight the versatility of the this compound and related neoclerodane scaffolds in generating a diverse range of pharmacological tools. These novel probes are instrumental in exploring the complex pharmacology of the opioid system and hold promise for the development of future therapeutics. nih.govcedarville.edu

Table 1: Activity of Select Neoclerodane Analogues at Opioid Receptors

| Compound Name | Modification | Target Receptor | Activity Profile | Reference |

|---|---|---|---|---|

| Kurkinorin | C2 unsaturated analogue | µ-opioid receptor (MOR) | Potent Agonist (EC50 = 1.2 nM) | nih.gov |

| Oxadiazole 11a | Furan ring modification | κ-opioid receptor (KOR) | Antagonist | cedarville.edu |

| Salvidivin A | Furan ring modification | κ-opioid receptor (KOR) | Antagonist (Ki = 440 nM) | cedarville.edu |

| 16-Ethynyl SalA | C-16 furan modification | κ-opioid receptor (KOR) | Agonist | nih.gov |

| 16-Bromo SalA | C-16 furan modification | κ-opioid receptor (KOR) | Agonist | nih.gov |

Analytical Methodologies for Research on Salvinicin a

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating salvinicin A from other compounds present in Salvia divinorum extracts and for its subsequent quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable in this regard.

High-Performance Liquid Chromatography (HPLC) with various detection methods

HPLC is a widely used technique for the separation, identification, and quantification of compounds in liquid samples thermofisher.com. In the context of this compound research, HPLC is essential for purifying the compound from crude plant extracts and for analyzing its presence and concentration in various samples. The separation is achieved by the differential interaction of this compound with a stationary phase as it is carried through the column by a mobile phase thermofisher.comfraunhofer.de.

Various detection methods can be coupled with HPLC to detect and quantify this compound. UV detection is common for compounds with chromophores, which absorb UV light shimadzu.comnih.gov. By monitoring the absorbance at specific wavelengths, researchers can identify and quantify this compound based on its retention time and peak area in the chromatogram thermofisher.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile/water gradients) is optimized to achieve effective separation of this compound from co-eluting compounds fraunhofer.denih.govgentechscientific.com.

HPLC analysis has been used to assess the purity of synthesized compounds, confirming the absence of impurities like salvinorin B in some preparations nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry gentechscientific.comesogu.edu.tr. This method is invaluable for the unequivocal identification and precise quantification of this compound, especially in complex biological or environmental matrices. The liquid chromatograph separates the components of a mixture, and the mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments esogu.edu.tr.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), provides highly specific detection by monitoring characteristic fragmentation patterns of this compound nih.govesogu.edu.tr. This reduces chemical noise and increases sensitivity, allowing for the detection and quantification of this compound at very low concentrations nih.gov. LC-MS/MS has been successfully applied for the quantification of salvinorin A (a related neoclerodane diterpene also found in Salvia divinorum) in biological fluids like cerebrospinal fluid and plasma, demonstrating the sensitivity and robustness of the method for analyzing such compounds nih.gov. Sample preparation techniques, such as solid-phase extraction or simple dilution, are often employed prior to LC-MS analysis to clean up samples and concentrate the analyte nih.gov.

LC-MS allows for both qualitative and quantitative analysis of analytes in complex environments, including the analysis of trace materials, impurities, and metabolites esogu.edu.tr.

Spectroscopic Methods for Identification and Purity Assessment in Research Settings

Spectroscopic methods provide crucial structural information about this compound and are essential for confirming its identity and assessing its purity in research settings. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed.

NMR spectroscopy is a primary technique for elucidating the detailed structure of organic compounds like this compound nih.govanu.edu.aunumberanalytics.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the carbon-hydrogen framework and the functional groups present in the molecule numberanalytics.comiip.res.in. Both 1D NMR (e.g., ¹H NMR and ¹³C NMR) and 2D NMR techniques (e.g., COSY, HMQC, HMBC, NOESY) are used to assign resonances and determine the connectivity and spatial arrangement of atoms in the this compound molecule nih.gov. NMR is also valuable for assessing the purity of a sample iip.res.in.

IR spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds when exposed to infrared radiation numberanalytics.comnih.govresearchgate.net. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, aiding in the identification and confirmation of the compound's structure numberanalytics.comresearchgate.net.

UV-Vis spectroscopy is useful for detecting compounds that absorb light in the ultraviolet and visible regions of the spectrum due to the presence of chromophores iip.res.iniip.res.in. While less informative for complete structure elucidation compared to NMR or MS, UV-Vis can be used for quantitative analysis and for monitoring compounds during chromatographic separation if this compound has a suitable chromophore nih.goviip.res.inthieme-connect.com.

The structures of salvinicins A and B were elucidated using spectroscopic techniques, including ¹H and ¹³C NMR, NOESY, HMQC, and HMBC, with absolute stereochemistry assigned through single crystal X-ray crystallographic analysis of this compound nih.gov.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a key method for investigating the interaction of this compound with its biological targets, particularly receptors. These assays measure the affinity of a compound for a specific receptor by using a radiolabeled ligand that binds to the receptor. This compound is known to interact with opioid receptors, and binding assays are crucial for quantifying this interaction.

In a typical radioligand binding assay, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest is incubated with a preparation containing the receptor (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound, this compound giffordbioscience.com. By measuring the displacement of the radiolabeled ligand by this compound, researchers can determine the affinity of this compound for the receptor, often expressed as an inhibition constant (Ki) or IC₅₀ value giffordbioscience.com. Competitive binding assays are commonly used for this purpose giffordbioscience.com.

Radioligand binding assays are considered a sensitive and robust method for measuring ligand binding affinity giffordbioscience.com. While the provided search results specifically mention radioligand binding assays in the context of salvinorin A's interaction with kappa opioid receptors, the principle applies to studying this compound's affinity for any potential receptor target researchgate.netscribd.comnih.govusc.edu.

In Vitro Bioassays for Functional Activity Assessment

In vitro bioassays are essential for assessing the functional activity of this compound in biological systems outside of a living organism. These assays use biological components, such as cells, tissues, or enzymes, to measure the effect of this compound on specific biological processes or targets ntu.edu.sg.

For a compound like this compound, which may have diverse biological activities, in vitro bioassays can be used to evaluate various effects, such as receptor activation or inhibition, enzyme modulation, or cellular responses probiocdmo.com. Cell-based assays are frequently used to study receptor-mediated activity, where cells expressing the target receptor are exposed to this compound, and a downstream signaling event or functional outcome is measured probiocdmo.com. Reporter gene assays, for example, can be used to assess the activation or inhibition of signaling pathways frontiersin.org.

In vitro bioassays are valuable for screening the biological activity of natural products and for characterizing the potency and efficacy of isolated compounds ntu.edu.sgnih.gov. They can provide insights into the mechanisms of action of this compound at the cellular or molecular level ntu.edu.sg. While the search results mention in vitro bioassays in a broader context of assessing biological activity in water samples or for antibody drug discovery, the principles are applicable to studying the functional effects of this compound ntu.edu.sgprobiocdmo.comfrontiersin.orgnih.gov.

Broader Academic and Research Implications of Salvinicin a Studies

Contributions to Understanding Neoclerodane Diterpene Chemistry and Biology

Salvinicin A belongs to the class of neoclerodane diterpenes, a group of natural products characterized by a specific tetracyclic ring system. Research into this compound and its congeners from Salvia divinorum, such as salvinorin A and salvidivin A, has expanded the understanding of the structural diversity and biological activities within this class of compounds. nih.govresearchgate.net The isolation and structural elucidation of this compound, including the determination of its absolute stereochemistry through techniques like X-ray crystallography, contribute to the broader knowledge of neoclerodane chemistry. nih.gov Furthermore, investigations into the biosynthesis of these compounds, including proposed pathways involving intermediates like kolavenol (B1673748) and crotonolide G, shed light on the enzymatic processes involved in neoclerodane production in plants. researchgate.netresearchgate.net The unique architecture of these neoclerodanes makes them attractive targets for synthetic chemists, driving advancements in synthetic methodologies for this compound class. nih.gov

Significance as a Non-Nitrogenous Opioid Receptor Ligand in Pharmacological Research

The discovery that this compound, like salvinorin A, interacts with opioid receptors is particularly significant because it is a non-nitrogenous diterpene, a stark contrast to the vast majority of known opioid ligands which are nitrogen-containing alkaloids like morphine. nih.govcore.ac.ukfrontiersin.orgnih.gov This structural novelty has challenged traditional understanding of opioid receptor binding requirements and has opened new avenues in pharmacological research. core.ac.uknih.gov this compound has been identified as a partial agonist at the kappa-opioid receptor (KOR). researchgate.netcedarville.edu This distinct pharmacological profile, coupled with its unique chemical scaffold, makes this compound a valuable tool for probing the intricacies of opioid receptor binding sites and the molecular determinants of ligand efficacy and selectivity. core.ac.uknih.gov

Potential as a Research Tool for Opioid Receptor Subtype Characterization and Functional Selectivity Studies

This compound's activity as a partial KOR agonist positions it as a potential research tool for characterizing opioid receptor subtypes and investigating functional selectivity (biased agonism). researchgate.netcedarville.edu Functional selectivity refers to the ability of a ligand to selectively activate specific intracellular signaling pathways downstream of a receptor. core.ac.ukfrontiersin.org While salvinorin A is a high-efficacy KOR agonist, the partial agonism of this compound may offer researchers a means to explore different conformational states of the KOR and dissect the downstream signaling cascades associated with varying degrees of receptor activation. researchgate.netcedarville.edu Studies utilizing this compound and its analogues can help elucidate the structural features of ligands that favor specific signaling pathways, contributing to a deeper understanding of opioid receptor pharmacology. core.ac.ukfrontiersin.orgnih.gov

Role as a Lead Compound for Preclinical Drug Discovery Efforts (mechanistic studies, in vitro and in vivo non-human models)

The unique structure and opioid receptor activity of this compound, particularly its partial KOR agonism, suggest its potential as a lead compound for preclinical drug discovery. researchgate.netresearchgate.net Preclinical studies involve extensive in vitro and in vivo evaluations to assess the potential efficacy and safety of a compound before human trials. humanspecificresearch.orgnews-medical.netnih.gov

Mechanistic studies with this compound and its derivatives in in vitro systems, such as cell lines expressing opioid receptors, can provide insights into the molecular interactions between the ligand and the receptor, the activation of downstream signaling pathways (e.g., G protein signaling, beta-arrestin recruitment), and the determinants of functional selectivity. frontiersin.orgnih.govfrontiersin.orgnih.gov These studies often involve techniques like radioligand binding assays and functional assays (e.g., [³⁵S]GTPγS binding, reporter gene assays). frontiersin.orgnih.govmdpi.com

In vivo non-human models, typically rodents, are crucial for evaluating the pharmacological effects of lead compounds in a complex biological system. humanspecificresearch.orgnews-medical.netnih.gov While salvinorin A has been studied in various animal models for its psychoactive and potential therapeutic effects, research with this compound could focus on its distinct partial agonist profile and its effects on behaviors modulated by the KOR, such as pain, mood, and reward, without the high-efficacy effects associated with salvinorin A. nih.govfrontiersin.org These studies in non-human models help to understand the pharmacokinetics, pharmacodynamics, and potential therapeutic window of this compound and its analogues. humanspecificresearch.orgsygnaturediscovery.com The development of analogues with modified structures allows for the exploration of structure-activity relationships in both in vitro and in vivo settings, guiding the design of compounds with improved properties. frontiersin.orgcedarville.edunih.govfrontiersin.org

Future Research Directions

Future research on this compound can build upon the current understanding to further explore its potential academic and therapeutic implications.

Elucidation of Remaining Biosynthetic Steps

While progress has been made in understanding the early stages of neoclerodane biosynthesis in Salvia divinorum, including the identification of key enzymes involved in the formation of intermediates like crotonolide G, the complete biosynthetic pathway leading specifically to this compound and other related diterpenes is not yet fully elucidated. researchgate.netresearchgate.net Future research can focus on identifying the remaining enzymes and genetic elements responsible for the later steps of this compound biosynthesis. This could involve techniques such as transcriptome sequencing, enzyme assays, and genetic manipulation in Salvia divinorum or heterologous expression systems. pasteur.frmdpi.comnih.gov A comprehensive understanding of the biosynthetic pathway could potentially enable engineered production of this compound and its analogues.

Exploration of Novel Analogues with Tailored Receptor Profiles

The unique chemical scaffold of this compound provides a basis for the rational design and synthesis of novel analogues with tailored opioid receptor profiles. frontiersin.orgresearchgate.netnih.gov Future research can focus on creating libraries of this compound derivatives with modifications at different positions of the neoclerodane core and the tetrahydrofuran (B95107) ring. researchgate.netnih.gov These analogues can then be evaluated in detailed in vitro and in vivo studies to identify compounds with improved potency, selectivity for specific opioid receptor subtypes (mu, delta, and kappa), and desired functional selectivity profiles (e.g., G protein biased agonism). frontiersin.orgresearchgate.netnih.govelifesciences.org The goal is to discover novel compounds that retain potential therapeutic benefits associated with opioid receptor modulation while minimizing undesirable side effects. frontiersin.orgresearchgate.net

Identification of Additional Biological Targets and Mechanisms

Research into this compound has primarily focused on its isolation from Salvia divinorum and initial pharmacological profiling. Early investigations have identified opioid receptors as key biological targets for this compound. Specifically, studies utilizing the [35S]GTPγS assay have demonstrated that this compound exhibits partial agonist activity at the kappa opioid receptor (KOR). nih.govnih.gov

Detailed findings from a [35S]GTPγS assay indicated that this compound displayed partial KOR agonist activity with an EC₅₀ value of 4.1 ± 0.6 µM. nih.gov The maximal efficacy (Emax) of this compound was reported as 80% relative to the known KOR agonist (−)-U50,488H. nih.gov This suggests that while this compound can activate the KOR, its maximal response is lower than that of a full agonist.

The mechanism of action at the KOR involves binding to the receptor and inducing a conformational change that leads to the activation of intracellular signaling pathways, consistent with partial agonism.

While some broader descriptions of this compound mention potential antimicrobial and anticancer properties, detailed research findings identifying the specific biological targets and mechanisms underlying these potential effects are not extensively reported in the examined literature. Further research is indicated to fully elucidate the spectrum of biological targets and mechanisms associated with this compound beyond its interaction with opioid receptors.

The following table summarizes the opioid receptor activity reported for this compound:

| Receptor Type | Activity | EC₅₀ (µM) | Emax (% relative to (−)-U50,488H) | Assay |

| Kappa Opioid | Partial Agonist | 4.1 ± 0.6 nih.gov | 80% nih.gov | [35S]GTPγS assay nih.govnih.gov |

Advanced Preclinical Characterization in Disease Models (non-human, mechanism-focused)

Preclinical characterization in non-human disease models is a critical step in understanding the potential therapeutic utility and the in vivo mechanisms of action of a compound. These studies often employ various animal models to simulate aspects of human diseases and investigate how a compound interacts with biological systems within a living organism. Mechanism-focused preclinical studies aim to specifically explore and validate the molecular and cellular pathways through which a compound exerts its effects in the context of a disease state.

While related compounds, such as salvinorin A (also isolated from Salvia divinorum), have undergone more extensive preclinical characterization in various non-human models to explore their KOR-mediated effects on behaviors, neuroendocrine function, and potential therapeutic applications like analgesia, detailed preclinical studies specifically focused on characterizing this compound in non-human disease models with an emphasis on its mechanism of action are not prominently detailed in the currently available search results.

The initial identification of this compound as a partial kappa opioid agonist provides a basis for potential mechanism-focused preclinical investigations. However, comprehensive data tables and detailed research findings from advanced preclinical studies specifically evaluating this compound's effects in relevant non-human disease models (e.g., models of pain, inflammation, or central nervous system disorders where KORs are implicated) with a focus on confirming and exploring its partial KOR agonist mechanism in vivo were not readily found within the scope of this review.

Further research is necessary to conduct and report on advanced preclinical studies to fully characterize the in vivo pharmacological profile of this compound and to understand the implications of its partial KOR agonism in relevant non-human disease models.

Q & A

Q. What are the key structural features of Salvinicin A, and how do they influence its bioactivity?

this compound’s bioactivity is closely tied to its diterpenoid scaffold and unique substituent patterns. To characterize its structure, researchers employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, NMR data (e.g., H, C, and 2D experiments like COSY and HMBC) are critical for assigning stereochemistry, while X-ray diffraction confirms absolute configuration. Comparative studies with analogs (e.g., salvinorin B) highlight the necessity of the C-2 acetate group for κ-opioid receptor binding .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s pharmacological potential?

Cell-based assays using HEK-293 cells transfected with human κ-opioid receptors are standard for measuring receptor activation. Dose-response curves (EC) and inhibition constants (K) should be calculated using radioligand displacement assays. Controls must include reference agonists (e.g., U69,593) and antagonists (e.g., nor-BNI) to validate assay specificity .

Q. How should researchers design experiments to assess this compound’s metabolic stability?

Metabolic stability is evaluated via liver microsomal assays (e.g., human or rodent). Incubate this compound with NADPH-regenerating systems, and quantify parent compound degradation over time using LC-MS/MS. Parallel experiments with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways. Data should be normalized to positive controls like testosterone .

Q. What analytical techniques are recommended for purity assessment of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 210 nm) and mass spectrometry (MS) are essential. Purity thresholds ≥95% are typical for pharmacological studies. For chiral purity, chiral stationary phase HPLC or circular dichroism (CD) spectroscopy is required to confirm enantiomeric excess .

Q. How can researchers optimize this compound’s solubility for in vivo studies?

Solubility is enhanced using co-solvents (e.g., DMSO/PEG-400 mixtures) or nanoformulation techniques (e.g., liposomes). Phase solubility diagrams and dynamic light scattering (DLS) help screen formulations. Stability testing under physiological conditions (pH 7.4, 37°C) is mandatory before animal trials .

Advanced Research Questions

Q. How can contradictions between in vitro receptor affinity and in vivo efficacy of this compound be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability). To address this, measure plasma and brain concentrations post-administration using LC-MS/MS. Pair these with ex vivo receptor occupancy assays. Additionally, computational modeling (e.g., molecular dynamics simulations) can predict bioavailability and tissue distribution .

Q. What experimental strategies are effective for elucidating this compound’s off-target effects?

Broad-spectrum GPCR screening panels (e.g., Eurofins CEREP) identify off-target interactions. For functional validation, use calcium flux assays or β-arrestin recruitment assays. Cross-validate findings with knockout animal models to confirm receptor specificity .

Q. How should researchers design studies to investigate this compound’s long-term neuropharmacological effects?

Longitudinal behavioral assays (e.g., forced swim test for depression-like phenotypes) in rodents are critical. Combine these with immunohistochemistry (e.g., c-Fos staining) to map neural activation. Ensure statistical power by using ≥10 animals per group and blinded scoring to mitigate bias .

Q. What methodologies are recommended for reconciling conflicting data on this compound’s enantiomeric activity?

Enantioselective synthesis followed by chiral separation (e.g., supercritical fluid chromatography) allows isolation of pure enantiomers. Test each enantiomer in parallel assays for receptor binding and functional activity. Publish raw data (e.g., dose-response curves) to enable meta-analysis by the scientific community .

Q. How can this compound’s mechanism be integrated into existing frameworks of κ-opioid receptor modulation?

Conduct comparative studies with structurally diverse κ-agonists (e.g., dynorphin A, U50,488). Use mutagenesis to identify critical receptor residues (e.g., D138 in the binding pocket) and correlate findings with molecular docking simulations. Systematic reviews should follow PRISMA guidelines to synthesize evidence from ≥20 preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.